BenchChemオンラインストアへようこそ!

1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

COX-1 inhibition mofezolac derivative SAR

1-(2-((4-Oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide, also known as MPA 290, is a synthetic small molecule belonging to the chromen-4-one (chromone) ether class containing a piperidine-4-carboxamide side chain. It is disclosed in US Patent 12,011,433 as a member of a series of mofezolac derivatives developed as multi-function selective COX-1 inhibitors.

Molecular Formula C23H24N2O4
Molecular Weight 392.455
CAS No. 903585-03-5
Cat. No. B2662749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
CAS903585-03-5
Molecular FormulaC23H24N2O4
Molecular Weight392.455
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4
InChIInChI=1S/C23H24N2O4/c24-23(27)17-8-10-25(11-9-17)12-13-28-18-6-7-19-21(14-18)29-15-20(22(19)26)16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2,(H2,24,27)
InChIKeyAWZPLBKHQZRWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((4-Oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide (CAS 903585-03-5): Chemical Class and Comparative Context for Selective COX-1 Inhibition Procurement


1-(2-((4-Oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide, also known as MPA 290, is a synthetic small molecule belonging to the chromen-4-one (chromone) ether class containing a piperidine-4-carboxamide side chain. It is disclosed in US Patent 12,011,433 as a member of a series of mofezolac derivatives developed as multi-function selective COX-1 inhibitors [1] [2]. The parent compound mofezolac is a highly potent and selective COX-1 inhibitor (COX-1 IC50 = 7.9 nM; Selectivity Index >6300) used clinically in Japan. MPA 290 incorporates a 4-oxo-3-phenyl-4H-chromen-7-yl core in place of the 3,4-diaryl-isoxazole scaffold of mofezolac, representing a distinct chemotype within the broader mofezolac-derived series [1].

Why 4-Oxo-3-phenyl-4H-chromen-7-yl Piperidine Carboxamide (CAS 903585-03-5) Cannot Be Swapped with Generic COX-1 Inhibitors or Other Mofezolac Analogs


Within the mofezolac derivative series, COX-1 inhibitory potency varies by over 120-fold (from 7.9 nM to 950 nM) depending on the specific modification to the core scaffold and linker [1]. The replacement of the isoxazole core with a chromone ring, as in MPA 290, fundamentally alters the compound's interaction with the COX-1 catalytic site, potentially affecting not only potency but also the selectivity profile and off-target binding [1]. Simple interchange with the parent drug mofezolac (COX-1 IC50 = 7.9 nM, SI >6300) or other potent analogs like MPA195 (COX-1 IC50 = 70 nM, COX-2 IC50 = 4,400 nM) would yield divergent pharmacological outcomes, making compound-specific evaluation essential for procurement decisions in COX-1-targeted research [1].

Quantitative Differentiation Data for 1-(2-((4-Oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide (MPA 290) Versus Closest Analogs


COX-1 Inhibitory Potency of MPA 290 Compared to Mofezolac and Selected Mofezolac-Derived Analogs

MPA 290 inhibits ovine COX-1 with an IC50 of 950 nM [1]. This represents a 120-fold reduction in potency relative to the parent compound mofezolac (COX-1 IC50 = 7.9 nM) and a 13.6-fold reduction compared to MPA195 (COX-1 IC50 = 70 nM), both tested in the identical ovine COX-1/COX-2 catalytic activity assay [1]. The moderate potency of MPA 290 is consistent with its chromone scaffold, which presents a structurally distinct pharmacophore from the 3,4-diaryl-isoxazole core that underpins mofezolac's exceptional potency [1].

COX-1 inhibition mofezolac derivative SAR ovine COX assay IC50 comparison

Scaffold-Based Differentiation: Chromone Core of MPA 290 Versus the Isoxazole Core of Mofezolac and MPA195

MPA 290 is the only compound in the US12011433 series that incorporates a 4-oxo-3-phenyl-4H-chromen-7-yl (chromone) core, whereas the parent mofezolac and most analogs (MPA195, MPA361, MPA439, MPA230, MPA362) are built on a 3,4-diaryl-isoxazole scaffold [1] [2]. This scaffold replacement represents a fundamental chemotype switch from a five-membered heterocycle (isoxazole) to a fused bicyclic system (benzopyran-4-one), which alters key molecular properties including conformational flexibility, hydrogen bonding capacity, and π-stacking potential at the COX-1 active site [1]. The chromone scaffold is also a privileged structure in medicinal chemistry with literature precedent for both COX-1 and COX-2 modulation, though this specific chromone-piperidine-carboxamide conjugate is unique to this patent series [2].

chromone scaffold isoxazole scaffold chemical differentiation COX-1 inhibitor chemotype pharmacophore

Comparative COX-1/COX-2 Selectivity Profile: MPA 290 Versus Mofezolac and MPA195

MPA 290's COX-1 IC50 of 950 nM places it in a distinct selectivity niche within the series. While MPA 290's COX-2 IC50 has not been separately disclosed, the parent mofezolac demonstrates a Selectivity Index (SI = COX-2 IC50 / COX-1 IC50) exceeding 6,300 (COX-2 IC50 >50,000 nM) [1]. MPA195, a more potent derivative, achieves an SI of approximately 63 (COX-2 IC50 = 4,400 nM), representing a 100-fold lower COX-1 selectivity than mofezolac [1]. Compounds with chromone scaffolds have been reported in the literature to exhibit both COX-1-selective and COX-2-selective profiles depending on substitution pattern, suggesting that MPA 290's chromone core may confer a selectivity profile divergent from the highly COX-1-selective isoxazole series [2].

COX-1 selectivity COX-2 selectivity selectivity index therapeutic window off-target risk

Chemical Space Positioning: MPA 290 Ligand Efficiency and Physicochemical Profile Relative to In-Class Analogs

MPA 290 (C23H24N2O4, MW 392.45) has a lower molecular weight than mofezolac-derivative conjugates such as MPA448 (MW 758.9) and MPA439 (MW 715.9), making it more synthetically tractable and potentially offering improved solubility and permeability characteristics [1] [2]. The chromone-piperidine-carboxamide architecture of MPA 290 incorporates a tertiary amine (piperidine), which can be protonated at physiological pH, distinguishing it from the neutral isoxazole-acetic acid scaffold of mofezolac, which bears a carboxylic acid moiety (pKa ~3.3) [2]. This difference in ionizable groups may influence solubility, membrane permeability, and protein binding profiles relevant to both in vitro assay performance and in vivo studies [3].

ligand efficiency physicochemical properties drug-likeness chromone derivatives procurement criteria

Optimal Experimental and Procurement Scenarios for 1-(2-((4-Oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide (MPA 290)


SAR Studies Exploring Core Scaffold Effects on COX-1 Inhibition

MPA 290 serves as a key tool compound for structure-activity relationship (SAR) studies comparing the chromone scaffold to the isoxazole scaffold of mofezolac. Its moderate COX-1 IC50 of 950 nM, contrasted with mofezolac's 7.9 nM, enables quantification of the potency penalty associated with the chromone-for-isoxazole substitution within the same linker-piperidine-carboxamide context [1]. Research groups procuring this compound can directly measure how the bicyclic chromone core alters COX-1 active site interactions relative to the monocyclic isoxazole series.

Baseline Control for Chromone-Based COX Inhibitor Optimization Programs

As one of the few chromone-piperidine-carboxamide conjugates with publicly disclosed COX-1 inhibition data, MPA 290 provides a reference point for medicinal chemistry campaigns aimed at optimizing chromone-derived COX inhibitors. Its known IC50 (950 nM) establishes a baseline for iterative structural modifications at the chromone C-2, C-3, or C-7 positions, as well as variations in the piperidine linker length and amide substitution [1].

Comparative Selectivity Profiling in Multi-Target Anti-Inflammatory Assays

MPA 290's distinct chromone pharmacophore makes it suitable for inclusion in multi-target anti-inflammatory screening panels alongside other COX inhibitors (mofezolac, SC-560, celecoxib). Because the chromone scaffold is also associated with 5-lipoxygenase (5-LOX) inhibition and antioxidant activity in certain contexts, MPA 290 can be used to test for polypharmacology effects that are less likely with the isoxazole scaffold of mofezolac [2]. Researchers should independently validate any multi-target activity.

Chemical Probe for COX-1 Binding Site Pocket Mapping

The chromone core of MPA 290 presents a larger and more rigid aromatic system than the isoxazole-diaryl system of mofezolac. This structural feature makes MPA 290 a useful probe for mapping the spatial tolerance of the COX-1 binding pocket, particularly the hydrophobic channel that accommodates the phenyl substituents of mofezolac. The 120-fold drop in potency relative to mofezolac provides quantitative evidence of steric or electronic constraints imposed by the chromone scaffold, information critical for structure-based drug design [1].

Quote Request

Request a Quote for 1-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.